molecular formula C13H13BrN6O B6614418 6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 7168-22-1

6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B6614418
CAS No.: 7168-22-1
M. Wt: 349.19 g/mol
InChI Key: BNSYORCCQFWGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a bromine atom at position 6 and a carboxamide group substituted with a (1,3-dimethyl-1H-pyrazol-4-yl)methyl moiety. The bromine substituent likely enhances electronic properties and binding affinity to biological targets, while the pyrazole-methyl group may improve solubility and target specificity.

Properties

IUPAC Name

6-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN6O/c1-8-9(6-19(2)17-8)4-16-13(21)11-3-12-15-5-10(14)7-20(12)18-11/h3,5-7H,4H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSYORCCQFWGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=NN3C=C(C=NC3=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412765
Record name 6-Bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7168-22-1
Record name 6-Bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which includes a bromine atom and a pyrazole moiety that contribute to its biological properties.

Molecular Characteristics

  • Molecular Formula : C13H13BrN6O
  • Molecular Weight : 349.1859 g/mol
  • CAS Number : 7168-22-1
  • Density : 1.7 g/cm³

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of pyrazolo compounds have shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have shown that it exhibits cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation. For example:

  • MCF7 Cell Line : IC50 values ranging from 0.01 μM to 0.46 μM across various derivatives.
  • NCI-H460 Cell Line : IC50 values around 0.03 μM for certain derivatives .

Case Studies and Research Findings

A review of recent literature highlights the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF70.01Aurora-A kinase inhibition
Compound BNCI-H4600.03CDK2 inhibition
Compound CA54926Induction of apoptosis
Compound DHep-23.25Cytotoxicity assessment

These findings suggest that the structural modifications in pyrazolo derivatives can significantly enhance their biological activity .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors for critical enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The presence of the bromine atom and the pyrazole moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

Mechanism of Action
The anticancer effects are often attributed to the inhibition of kinases and other enzymes involved in tumor growth. For instance, compounds that target the phosphoinositide 3-kinase (PI3K) pathway have shown efficacy against several types of tumors. In vitro studies suggest that 6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide may act through similar mechanisms, although further research is needed to elucidate its specific targets and pathways.

Neurological Applications

Glycine Transporter Inhibition
Recent studies have explored the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of glycine transporters. GlyT1 inhibitors are being investigated for their role in treating conditions like schizophrenia and other neuropsychiatric disorders. The structural characteristics of this compound may enhance its binding affinity to glycine transporters, thereby increasing synaptic glycine levels and improving neurotransmission.

Neuroprotective Effects
There is also emerging evidence suggesting that compounds within this class may exhibit neuroprotective effects. By modulating neurotransmitter systems and reducing oxidative stress, these compounds could offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that allow for structural modifications to optimize its pharmacological properties.

Step Reaction Type Reagents/Conditions Outcome
1BrominationBr₂ in acetic acidFormation of 6-bromo derivative
2AlkylationAlkyl halideIntroduction of dimethyl group
3AmidationCarboxylic acid + amineFormation of carboxamide

These synthetic routes allow for the exploration of various analogs that could enhance efficacy or reduce toxicity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells). The lead compound exhibited IC50 values in the low micromolar range, indicating potent activity.

Case Study 2: GlyT1 Inhibition

In a preclinical trial assessing the effects of GlyT1 inhibitors on cognitive function in animal models, derivatives similar to 6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine showed improved memory performance compared to controls. This suggests potential therapeutic applications in treating cognitive deficits associated with psychiatric disorders.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Inferred Biological Activity Reference
Target Compound : 6-Bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₃H₁₂BrN₇O 378.19 (calculated) 6-Bromo, N-[(1,3-dimethylpyrazol-4-yl)methyl] Antitumor, antimicrobial (inferred from structural analogs)
6-Bromo-N-(5-bromo-2-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₂H₇Br₂N₅O 397.03 6-Bromo, N-(5-bromo-2-pyridinyl) Enhanced halogen-mediated interactions (e.g., kinase inhibition)
6-Bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₄H₁₄BrClN₆O 421.67 6-Bromo, N-propyl-(4-chloro-3-methylpyrazole) Increased lipophilicity; potential for CNS penetration
5-(Furan-2-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₉H₁₇F₃N₆O₂ 418.37 5-Furan, 7-CF₃, N-(trimethylpyrazole-methyl) Metabolic stability (CF₃ group); antiviral/antiparasitic activity
N-Cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₄H₁₈N₄O 258.32 N-Cycloheptyl Non-benzodiazepine CNS modulation (e.g., anxiolytic)

Structural and Functional Insights

  • Halogen Substituents : The target compound’s 6-bromo group is shared with the analog in . Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors, a feature exploited in kinase inhibitors .
  • Carboxamide Linker: The (1,3-dimethylpyrazole)methyl group in the target compound contrasts with the pyridinyl () and cycloheptyl () substituents. Pyrazole derivatives are known for their metabolic stability and role in modulating solubility .

Inferred Pharmacological Profiles

  • Antitumor Potential: The bromine and carboxamide groups align with triazolo[1,5-a]pyrimidine derivatives showing antitumor activity via kinase inhibition or DNA intercalation .
  • Antimicrobial Activity : Pyrazole-methyl substituents may enhance interactions with bacterial enzymes, as seen in related triazolo-pyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.